1-Boc-3-(hydroxymethyl)-3-methylpiperidine
Overview
Description
1-Boc-3-(hydroxymethyl)-3-methylpiperidine is a chemical compound with the molecular formula C11H21NO3. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a hydroxymethyl group at the third position, and a methyl group at the same position on the piperidine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(hydroxymethyl)-3-methylpiperidine typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected by introducing a Boc group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced at the third position of the piperidine ring. This can be done through a variety of methods, including the use of formaldehyde and a reducing agent like sodium borohydride.
Methylation: The methyl group is introduced at the same position as the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-(hydroxymethyl)-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Boc-3-(hydroxymethyl)-3-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: It is a key intermediate in the synthesis of various drugs, including those targeting neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Boc-3-(hydroxymethyl)-3-methylpiperidine depends on its specific application. In medicinal chemistry, the compound acts as a precursor to active pharmaceutical ingredients (APIs). The Boc group serves as a protecting group, allowing for selective reactions at other positions on the molecule. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological targets, enhancing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-(hydroxymethyl)piperidine: Similar structure but lacks the methyl group at the third position.
1-Boc-3-methylpiperidine: Similar structure but lacks the hydroxymethyl group.
3-(hydroxymethyl)-3-methylpiperidine: Lacks the Boc protecting group.
Uniqueness
1-Boc-3-(hydroxymethyl)-3-methylpiperidine is unique due to the presence of both the Boc protecting group and the hydroxymethyl and methyl groups at the third position. This combination of functional groups provides versatility in chemical reactions and makes the compound a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h14H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNKCYOZCJEKOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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